![molecular formula C12H10N4O3 B14596173 5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide CAS No. 60524-35-8](/img/structure/B14596173.png)
5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is a chemical compound with the molecular formula C12H10N4O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural properties, which include a nitro group at the 5-position and a pyridinylmethyl group at the N-position of the carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- typically involves the nitration of 3-pyridinecarboxamide followed by the introduction of the pyridinylmethyl group. One common method includes the following steps:
Nitration: 3-Pyridinecarboxamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
N-Alkylation: The nitrated product is then subjected to N-alkylation using 4-pyridinemethanol or a similar reagent under basic conditions to attach the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products
Reduction: 3-Pyridinecarboxamide, 5-amino-N-(4-pyridinylmethyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Pyridinecarboxylic acid and 4-pyridinemethanol.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinylmethyl group may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxamide: Lacks the nitro and pyridinylmethyl groups, resulting in different chemical and biological properties.
5-Nitro-3-pyridinecarboxamide: Contains the nitro group but lacks the pyridinylmethyl group, affecting its reactivity and applications.
N-(4-Pyridinylmethyl)-3-pyridinecarboxamide:
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-(4-pyridinylmethyl)- is unique due to the combination of the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Eigenschaften
CAS-Nummer |
60524-35-8 |
|---|---|
Molekularformel |
C12H10N4O3 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5-nitro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-12(15-6-9-1-3-13-4-2-9)10-5-11(16(18)19)8-14-7-10/h1-5,7-8H,6H2,(H,15,17) |
InChI-Schlüssel |
HOODJRSOHBDOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


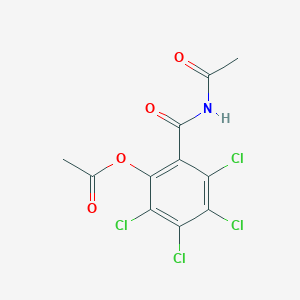

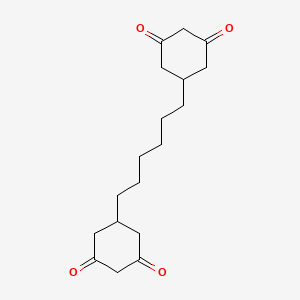

![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
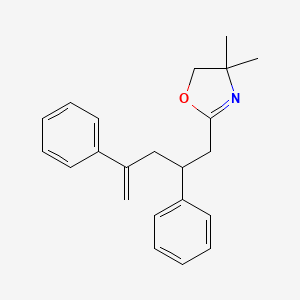
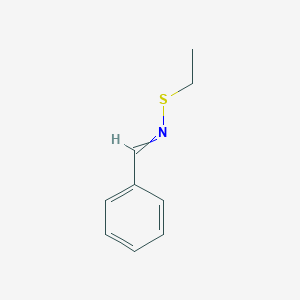
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

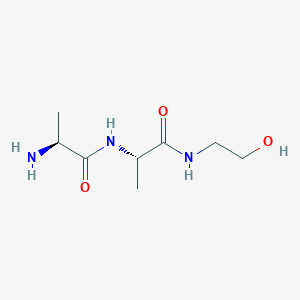
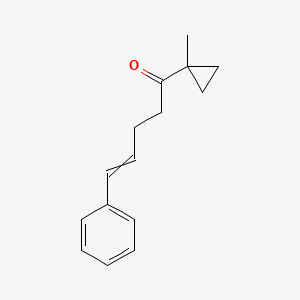
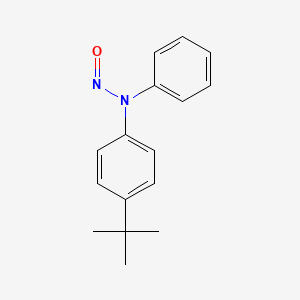
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
